molecular formula C25H35N5O4 B12724509 Secopyrabital CAS No. 74890-32-7

Secopyrabital

Cat. No.: B12724509
CAS No.: 74890-32-7
M. Wt: 469.6 g/mol
InChI Key: UBDZJOMBEJSPHU-UHFFFAOYSA-N
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Description

Secopyrabital is a barbiturate derivative known for its sedative, hypnotic, and anesthetic properties. It is commonly used in the short-term treatment of insomnia and as a preoperative medication to induce anesthesia. This compound works by depressing the central nervous system, leading to sedation and relaxation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Secopyrabital can be synthesized through malonic ester alkylations and nucleophilic acyl substitution reactions. The synthesis involves the reaction of barbituric acid with appropriate alkylating agents under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Secopyrabital undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohol derivatives, and various substituted barbiturates .

Scientific Research Applications

Secopyrabital has several scientific research applications, including:

    Chemistry: Used as a model compound in studying barbiturate chemistry and reaction mechanisms.

    Biology: Employed in research on the effects of barbiturates on biological systems, including their interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential use in anesthesia and the treatment of epilepsy.

    Industry: Utilized in the development of new sedative and hypnotic drugs .

Mechanism of Action

Secopyrabital exerts its effects by binding to a distinct site on the gamma-aminobutyric acid (GABA) receptor complex. This binding increases the duration of chloride ion channel opening, leading to prolonged inhibitory effects of GABA in the thalamus. This results in sedation, hypnosis, and anesthesia .

Comparison with Similar Compounds

Secopyrabital is similar to other barbiturates such as amobarbital, pentobarbital, and phenobarbital. it is unique in its specific binding affinity and duration of action. Unlike benzodiazepines, this compound has a higher risk of dependence and abuse .

List of Similar Compounds

  • Amobarbital
  • Pentobarbital
  • Phenobarbital
  • Thiopental
  • Butalbital

Properties

CAS No.

74890-32-7

Molecular Formula

C25H35N5O4

Molecular Weight

469.6 g/mol

IUPAC Name

4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one;5-pentan-2-yl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C13H17N3O.C12H18N2O3/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;1-4-6-8(3)12(7-5-2)9(15)13-11(17)14-10(12)16/h5-9H,1-4H3;5,8H,2,4,6-7H2,1,3H3,(H2,13,14,15,16,17)

InChI Key

UBDZJOMBEJSPHU-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1(C(=O)NC(=O)NC1=O)CC=C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C

Origin of Product

United States

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